Product packaging for Mal-PEG3-PFP(Cat. No.:CAS No. 1807534-78-6)

Mal-PEG3-PFP

Cat. No.: B608838
CAS No.: 1807534-78-6
M. Wt: 467.3 g/mol
InChI Key: NTHCDRJWHPEQDJ-UHFFFAOYSA-N
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Description

The Role of Polyethylene Glycol (PEG) in Bioconjugation and Drug Delivery

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely used in biomedical applications. sigmaaldrich.comsigmaaldrich.com Its inclusion in therapeutic molecules, a process known as PEGylation, offers several advantages. ucl.ac.be PEGylation can increase the solubility and in vivo stability of drugs, prolong their circulation time in the bloodstream, and reduce their immunogenicity. axispharm.comucl.ac.benih.gov PEGs can be synthesized in various lengths and geometries, including linear, branched, and multi-arm structures, allowing for tailored applications. sigmaaldrich.comsigmaaldrich.com The use of discrete PEGs (dPEG®), which have a single, specific molecular weight, provides greater uniformity in the final conjugate. sigmaaldrich.com

Evolution and Significance of Dual-Functional Linkers in Biomedical Applications

Dual-functional linkers, also known as heterobifunctional crosslinkers, have become indispensable in creating sophisticated biomolecular conjugates. researchgate.net These linkers possess two different reactive ends, enabling the specific and controlled connection of two distinct molecules, such as a protein and a drug molecule. windows.netmedchemexpress.com This targeted approach is a significant advancement over homobifunctional linkers, which have identical reactive groups and can lead to unwanted homodimerization. The ability to selectively link different molecules has paved the way for the development of advanced therapeutics like antibody-drug conjugates (ADCs), where a potent cytotoxic drug is specifically targeted to cancer cells via a monoclonal antibody. medchemexpress.com The evolution of these linkers has focused on improving stability, controlling cleavage at the target site, and optimizing the physicochemical properties of the resulting conjugate. symeres.com

Overview of Mal-PEG3-PFP as a Heterobifunctional Crosslinker

This compound stands out as a valuable heterobifunctional crosslinker due to its specific reactive groups and the beneficial properties of its PEG spacer. axispharm.com The maleimide (B117702) group readily reacts with sulfhydryl groups (thiols) found in cysteine residues of proteins under mild pH conditions (6.5-7.5), forming a stable thioether bond. windows.netbiochempeg.com The pentafluorophenyl (PFP) ester, on the other hand, reacts with primary amines, such as those on lysine (B10760008) residues, to form a stable amide bond. windows.netaxispharm.com PFP esters are noted for being more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to higher reaction efficiency. axispharm.combroadpharm.com

The three-unit PEG linker in this compound not only enhances the water solubility of the molecule and its conjugates but also provides a flexible spacer that can reduce steric hindrance between the linked molecules. labcompare.comdcchemicals.com This combination of features makes this compound a powerful tool for a variety of bioconjugation applications, including the synthesis of ADCs, the immobilization of proteins on surfaces, and the creation of fluorescently labeled probes. axispharm.comaxispharm.com

Chemical Properties of this compound

PropertyValue
CAS Number 1807534-78-6 glpbio.comsigmaaldrich.com
Molecular Formula C19H18F5NO7 glpbio.com
Molecular Weight 467.34 g/mol glpbio.com
Purity Typically ≥95% axispharm.combiochempeg.com
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF windows.net

Reactive Groups and Their Specificity

Reactive GroupTarget Functional GrouppH for Optimal ReactionResulting Bond
Maleimide Thiol (-SH)6.5 - 7.5 windows.netThioether windows.net
Pentafluorophenyl (PFP) Ester Primary Amine (-NH2)7.0 - 9.0 windows.netAmide windows.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18F5NO7 B608838 Mal-PEG3-PFP CAS No. 1807534-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5NO7/c20-14-15(21)17(23)19(18(24)16(14)22)32-13(28)3-5-29-7-9-31-10-8-30-6-4-25-11(26)1-2-12(25)27/h1-2H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHCDRJWHPEQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104653
Record name Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807534-78-6
Record name Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807534-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Mal Peg3 Pfp

Reaction Mechanisms in Mal-PEG3-PFP Synthesis

The creation of this compound involves two key chemical transformations: the introduction of the maleimide (B117702) moiety and the formation of the active pentafluorophenyl ester. The synthesis typically starts from a precursor molecule like Mal-PEG3-acid or Mal-PEG3-alcohol. broadpharm.combroadpharm.com

The maleimide group is a critical functional component that provides specific reactivity towards sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides. thermofisher.com This reaction proceeds via a Michael addition, forming a stable covalent thioether bond. labcompare.com The reaction is most efficient and specific within a pH range of 6.5 to 7.5. labcompare.com

The synthetic route to introduce the maleimide can involve several pathways. One common method starts with a precursor such as amino-PEG3-carboxylic acid. The primary amine of the PEG linker can be reacted with maleic anhydride (B1165640) to form a maleamic acid, which is then cyclized to the maleimide ring using a dehydrating agent like acetic anhydride. Alternatively, a precursor like Mal-PEG3-acid can be used as a starting point for subsequent esterification. broadpharm.com

The pentafluorophenyl (PFP) ester is a highly reactive group that targets primary amines (–NH2), which are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.comwikipedia.org The reaction between a PFP ester and an amine forms a stable amide bond. wikipedia.org PFP esters are known as active esters because the pentafluorophenoxy group is an excellent leaving group, facilitating the nucleophilic attack by the amine. rsc.org

The synthesis of the PFP ester is typically achieved by activating the terminal carboxylic acid of a precursor like Mal-PEG3-acid. broadpharm.com This activation is often carried out using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then reacted with pentafluorophenol (B44920) (HOC6F5) to yield the final this compound ester. wikipedia.orgcymitquimica.com A key advantage of PFP esters is that they are less susceptible to spontaneous hydrolysis in aqueous environments compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters. wikipedia.orgbroadpharm.com

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high purity, which is critical for its application in areas like the development of antibody-drug conjugates (ADCs) and PROTACs. glpbio.commedchemexpress.comfujifilm.com

Several factors can be adjusted to enhance the yield of this compound. The choice of solvent is important; reagents are often first dissolved in a minimal amount of an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer. broadpharm.com

Other key optimization parameters include:

Stoichiometry : Using a molar excess of the activating agents (e.g., EDC) and pentafluorophenol during the esterification step can drive the reaction to completion.

Temperature : Reactions are often conducted at controlled temperatures, from 4°C to room temperature, to balance reaction rate with the stability of the reactants and products. broadpharm.com

pH Control : Maintaining the optimal pH is critical, especially to prevent the hydrolysis of the maleimide ring (which occurs at high pH) and the PFP ester. labcompare.combroadpharm.com

Reaction Time : Incubation times are optimized to allow for complete reaction, which can range from a few minutes to several hours. broadpharm.com

ParameterStrategyRationaleReference
Reagent ConcentrationUse of molar excess for certain reagents.Drives reaction equilibrium towards the product side. broadpharm.com
SolventDissolve reagents in minimal DMSO or DMF before adding to aqueous buffer.Improves solubility and allows the reaction to proceed efficiently. broadpharm.com
pHMaintain pH 7.0-8.0 for PFP ester reactions; 6.5-7.5 for maleimide stability.Minimizes hydrolysis of reactive esters and the maleimide ring. labcompare.combroadpharm.com
TemperatureIncubate at controlled temperatures (e.g., 4°C, room temperature).Balances reaction kinetics with reagent/product stability. broadpharm.com

Ensuring the purity of this compound is paramount, as impurities can lead to undesirable side reactions in subsequent conjugation applications. A significant challenge is controlling for impurities like bis-functional maleimide-PEG, where a maleimide group is present at both ends of the PEG chain. nih.gov

Post-synthesis, purification is essential. Unreacted reagents and byproducts are typically removed using chromatographic techniques or dialysis. broadpharm.com The purity and identity of the final product are confirmed using a combination of analytical methods.

TechniquePurposeFindings/ApplicationReference
Reversed-Phase HPLC (RP-HPLC)Purity assessment and impurity quantification.Can resolve mono-functional from bi-functional PEG impurities. The method can be sensitive enough to detect impurities at levels as low as 0.2%. nih.govgoogle.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural verification.Confirms the presence of characteristic peaks for the maleimide, PEG, and pentafluorophenyl groups, verifying the covalent structure.
Mass Spectrometry (MS)Molecular weight confirmation.Verifies that the molecular weight of the product matches the expected value for this compound (~467.34 g/mol). biochempeg.comchemscene.com

Comparison of Synthetic Approaches for this compound and Related PEG Linkers

The choice of synthetic strategy and linker composition is dictated by the intended application. The this compound linker represents a specific choice among a wide array of available bioconjugation reagents.

A primary point of comparison is the amine-reactive group. PFP esters are often favored over the more traditional N-hydroxysuccinimide (NHS) esters. The main advantage of PFP esters is their enhanced stability against hydrolysis in aqueous media, which can lead to more efficient and reproducible conjugation reactions. wikipedia.orgbroadpharm.comaxispharm.com

The architecture of the PEG spacer itself is another variable. While this compound is a linear linker, other approaches utilize branched or multi-arm ("star") PEG structures. nih.govsigmaaldrich.com Branched PEGs can provide more effective shielding for the conjugated protein, potentially reducing immunogenicity and proteolysis more efficiently than their linear counterparts. nih.gov However, linear linkers are often synthetically more straightforward to produce.

Finally, the length of the PEG chain is a critical parameter. The selection of a short linker like PEG3 is deliberate and can be crucial for applications where the distance between the two conjugated molecules needs to be precisely controlled. In other contexts, longer PEG chains may be desirable to significantly increase the solubility and circulation half-life of a bioconjugate. mdpi.comnih.gov

FeatureThis compound ApproachAlternative ApproachesKey ConsiderationsReference
Amine-Reactive GroupPentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) Ester, ImidoesterPFP esters offer greater stability against hydrolysis, leading to potentially higher reaction efficiency. thermofisher.comwikipedia.orgbroadpharm.com
PEG ArchitectureLinearBranched (Y-shaped), Star-shaped, CyclicBranched PEGs may offer better shielding and reduced immunogenicity. Linear PEGs are often synthetically simpler. Cyclic PEGs can have smaller hydrodynamic radii. nih.govsigmaaldrich.comacs.org
PEG LengthShort (3 PEG units)Longer PEGs (e.g., PEG8, PEG12, >12 kDa)Linker length affects solubility, steric hindrance, and the in vivo pharmacokinetics of the final conjugate. The optimal length is application-dependent. mdpi.comnih.govucl.ac.be

Reactivity and Functionalization of Mal Peg3 Pfp

Maleimide (B117702) Reactivity with Thiol Groups

The maleimide moiety is a well-established thiol-reactive functional group. laysanbio.combiochempeg.com Its reactivity stems from the electrophilic nature of the carbon-carbon double bond within the maleimide ring, which readily undergoes a Michael addition reaction with nucleophilic thiol groups, such as those found in cysteine residues of proteins and peptides. laysanbio.com This reaction results in the formation of a stable thioether bond. thermofisher.com

Reaction Kinetics and Efficiency in Thiol-Maleimide Conjugation

The conjugation reaction between a maleimide and a thiol is known for its rapid kinetics and high efficiency. rsc.org Studies have shown that the reaction can proceed quickly, with significant product formation observed within minutes. uu.nl For instance, the reaction between maleimide-functionalized nanoparticles and a small thiol-containing peptide showed over 65% conjugation within the first 5 minutes, reaching a plateau of around 80% efficiency after 30 minutes. uu.nl

The reaction rate is influenced by the diffusion of the reactants. uu.nl Consequently, smaller thiol-containing molecules tend to react faster than larger ones, such as proteins. uu.nl For example, a study comparing the conjugation of a small cyclic peptide (cRGDfK) and a larger nanobody (11A4) to maleimide-functionalized nanoparticles found that the smaller peptide exhibited faster reaction kinetics. uu.nl Optimal conjugation efficiency for the small peptide (84 ± 4%) was achieved in 30 minutes, while the larger nanobody required 2 hours to reach its optimal efficiency (58 ± 12%). uu.nl The choice of solvent and initiator can also directly influence the reaction mechanism and kinetics. researchgate.net

Table 1: Thiol-Maleimide Conjugation Efficiency and Kinetics

Reactant 1Reactant 2Molar Ratio (Maleimide:Thiol)TimeConjugation EfficiencyReference
Maleimide-PEG-PLGA NPscRGDfK2:130 min84 ± 4% uu.nl
Maleimide-PEG-PLGA NPs11A4 Nanobody5:12 hours58 ± 12% uu.nl

pH Dependence of Thiol-Maleimide Reactions

The reaction between maleimides and thiols is highly pH-dependent. The optimal pH range for this reaction is typically between 6.5 and 7.5. laysanbio.comthermofisher.com Within this range, the reaction is highly specific for thiol groups, with the reaction rate for thiols being approximately 1000 times faster than for amines at pH 7.0. This selectivity allows for the specific modification of cysteine residues in proteins in the presence of numerous lysine (B10760008) residues. thermofisher.com

At pH values below 6.5, the reaction rate slows down as the thiol group is predominantly in its protonated, less nucleophilic form. nih.gov Conversely, at pH values above 7.5, the reaction with primary amines becomes more competitive. laysanbio.comthermofisher.com Furthermore, at alkaline pH (pH ≥ 8), the maleimide ring becomes susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative, thus preventing conjugation. thermofisher.comuu.nl

Stability of Thioether Bonds Formed by Maleimide Reactions

The thioether bond formed from the reaction of a maleimide with a thiol is generally considered stable. thermofisher.com However, the resulting succinimide (B58015) thioether can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. udel.edu This reversibility is a known drawback and is dependent on factors such as the pKa of the specific cysteine residue involved.

The stability of the thioether linkage can also be compromised by side reactions, particularly with an unprotected N-terminal cysteine. bachem.com This can lead to a thiazine (B8601807) rearrangement, which is promoted under basic conditions. bachem.compharmiweb.com To mitigate this instability, it is often recommended to perform the conjugation at a slightly acidic pH (around pH 5) or to acetylate the N-terminal cysteine. bachem.compharmiweb.com Despite its potential for reversal, the thioether bond is significantly more stable than a disulfide bond and is not cleaved by reducing agents. thermofisher.comthermofisher.com

Pentafluorophenyl (PFP) Ester Reactivity with Primary Amines

The pentafluorophenyl (PFP) ester is an active ester that reacts with nucleophiles, most notably primary amines, to form stable amide bonds. precisepeg.comgoogle.com This reactivity makes it a valuable tool for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. precisepeg.com

Reaction Kinetics and Efficiency in PFP Ester-Amine Conjugation

The reaction between PFP esters and primary amines is generally efficient, proceeding under mild conditions to yield the desired amide conjugate. thieme-connect.com Kinetic studies have shown that PFP esters are highly reactive, with coupling speeds significantly faster than other active esters like pentachlorophenyl (PCP) and p-nitrophenyl (Np) esters. highfine.com The relative rate of coupling has been reported as OPFP >> OPCP > ONp, with a ratio of 111:3.4:1, which helps to minimize side reactions. highfine.com

However, the kinetics can be complex. One study on the reaction of fluorophenyl esters with amino acid derivatives indicated a reaction rate expression of V = kC(N)⁰.⁵C(AE)¹.⁵, suggesting a complex, possibly chain-like, reaction mechanism rather than a simple second-order reaction. nih.gov In comparative studies, PFP esters have shown reactivity that is slightly higher than tetrafluorophenyl (TFP) esters but somewhat less than N-hydroxysuccinimidyl (NHS) esters under certain conditions. thieme-connect.com

Table 2: Comparative Reactivity of Activated Esters

Activated EsterRelative Coupling RateReference
Pentafluorophenyl (PFP) Ester111 highfine.com
Pentachlorophenyl (PCP) Ester3.4 highfine.com
p-Nitrophenyl (Np) Ester1 highfine.com

Hydrolysis Resistance of PFP Esters Compared to NHS Esters

A significant advantage of PFP esters is their enhanced stability against hydrolysis compared to the more commonly used N-hydroxysuccinimidyl (NHS) esters. precisepeg.comrsc.org This increased hydrolytic stability is particularly evident in aqueous solutions and under the slightly basic conditions often used for amine acylation. researchgate.netresearchgate.net

While NHS esters can hydrolyze rapidly at pH values above 7, with a half-life measured in minutes at pH 8, PFP esters exhibit greater longevity. rsc.orgresearchgate.net This resistance to hydrolysis allows for more efficient conjugation reactions, as the PFP ester remains active for a longer period, providing a greater opportunity to react with the target amine groups rather than being consumed by reaction with water. precisepeg.comresearchgate.net This property makes PFP esters a more robust choice for bioconjugation in aqueous buffers. researchgate.netresearchgate.net

Orthogonal Reactivity Profiles of Mal-PEG3-PFP

The defining characteristic of this compound as a crosslinking agent is its orthogonal reactivity. This property stems from the presence of two distinct reactive moieties, the maleimide and the pentafluorophenyl (PFP) ester, which target different functional groups under specific and largely non-overlapping reaction conditions. This allows for a high degree of control in complex bioconjugation schemes, enabling the sequential and specific linkage of different molecules.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds most efficiently under neutral to slightly acidic conditions, with an optimal pH range of 6.5-7.5. thermofisher.combroadpharm.com Within this pH window, the reaction is highly chemoselective for thiols, exhibiting a reaction rate that can be up to 1000 times faster than its reaction with amines.

Conversely, the pentafluorophenyl (PFP) ester is an amine-reactive group. It readily forms stable amide bonds with primary amines, such as those on the side chains of lysine residues or the N-terminus of a protein. broadpharm.comprecisepeg.com This acylation reaction is favored under neutral to slightly basic conditions, typically in a pH range of 7.0 to 9.0. broadpharm.combroadpharm.com A key advantage of the PFP ester is its enhanced hydrolytic stability compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters. precisepeg.combroadpharm.comthieme-connect.com This lower susceptibility to hydrolysis in aqueous buffers results in more efficient and reliable conjugation to amine-containing molecules. broadpharm.comprecisepeg.com

This differential reactivity allows for a directed, two-step conjugation process, which is the foundation of many advanced bioconjugation strategies, including the synthesis of antibody-drug conjugates (ADCs) and PROTACs. broadpharm.com

Sequential Conjugation Strategies Using Maleimide and PFP Ester Moieties

The orthogonal nature of the maleimide and PFP ester groups in this compound enables precise, stepwise conjugation protocols. This sequential approach is critical for constructing well-defined molecular architectures and avoiding the formation of undesirable polymers or self-conjugated products, which can be a problem with homobifunctional crosslinkers. gbiosciences.comgbiosciences.com The strategy involves reacting one functional group of the linker first, purifying the intermediate if necessary, and then proceeding with the second reaction.

Typical Two-Step Conjugation Protocol:

Step 1: Thiol-Maleimide Conjugation: The first step typically involves the reaction of the maleimide group with a thiol-containing molecule (Molecule A-SH). This reaction is performed at a pH of 6.5-7.5 to ensure high specificity for the sulfhydryl group. thermofisher.comiris-biotech.de Buffers should be free of extraneous thiol-containing compounds like dithiothreitol (B142953) (DTT), which would compete with the target molecule. thermofisher.com After the reaction, any unreacted maleimide groups can be quenched by adding a small molecule thiol, like cysteine.

Step 2: Amine-PFP Ester Conjugation: The resulting conjugate (Molecule A-S-Mal-PEG3-PFP) is then introduced to an amine-containing molecule (Molecule B-NH2). This second reaction is carried out at a pH of 7.0-9.0 to facilitate the acylation of the primary amine by the PFP ester, forming a stable amide bond. broadpharm.combroadpharm.com It is important to use amine-free buffers (e.g., phosphate-buffered saline) to prevent the buffer from competing with the target amine. broadpharm.combroadpharm.com

The order of these steps can be reversed, starting with the PFP ester-amine reaction followed by the maleimide-thiol reaction, depending on the stability and characteristics of the molecules being conjugated. The ability to control the reaction sequence provides significant flexibility in the design of complex bioconjugates.

Table 1: Reaction Conditions for Sequential Conjugation with this compound

Step Reactive Group Target Functional Group Optimal pH Range Key Considerations
1 Maleimide Sulfhydryl (-SH) 6.5 - 7.5 Avoid thiol-based reducing agents (e.g., DTT). thermofisher.com The resulting thioether bond can be reversible via a retro-Michael reaction. prolynxinc.com
2 PFP Ester Primary Amine (-NH₂) 7.0 - 9.0 Avoid amine-containing buffers (e.g., Tris). broadpharm.combroadpharm.com PFP esters have greater hydrolytic stability than NHS esters. precisepeg.comthieme-connect.com

Minimizing Cross-Reactivity in Complex Biological Systems

While the orthogonal reactivity of this compound provides a high degree of control, performing conjugations in complex biological systems, such as cell lysates or in vivo, presents challenges due to the abundance of competing nucleophiles. Minimizing off-target reactions is crucial for ensuring the efficacy and specificity of the final conjugate.

Control of Reaction pH: The most critical factor for minimizing cross-reactivity is strict control of the reaction pH. The maleimide group, while highly specific for thiols at pH 7.0, can begin to react with primary amines at pH values above 7.5-8.0. thermofisher.comlaysanbio.com Therefore, the thiol conjugation step should be maintained below pH 7.5. Conversely, the PFP ester reaction with amines is most efficient at a slightly higher pH, where the amine is deprotonated and more nucleophilic. broadpharm.com Performing the reactions sequentially in buffers optimized for each step is key.

Stoichiometry and Reaction Time: Carefully controlling the molar ratio of the crosslinker to the target biomolecules can also limit side reactions. gbiosciences.comkorambiotech.com Using a minimal necessary excess of the linker helps ensure that the target sites are modified without having a large amount of unreacted linker that could engage in off-target binding. Additionally, reaction times can be optimized; for instance, the reaction of PFP esters can be incubated for a set duration (e.g., 30 minutes to a few hours) before being quenched or purified to prevent unwanted side reactions over longer periods. broadpharm.combroadpharm.com

Stability of the Thioether Linkage: A significant consideration in biological systems is the stability of the thioether bond formed by the maleimide-thiol reaction. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the cellular environment. prolynxinc.comnih.govacs.org This can lead to the cleavage of the conjugate. Strategies to overcome this instability include hydrolyzing the succinimide ring of the adduct after conjugation, which can be accelerated by using maleimides with electron-withdrawing substituents or by treating the conjugate at a pH of 9.0, to form a stable, ring-opened structure that is resistant to cleavage. prolynxinc.comacs.org

Table 2: Strategies to Minimize Cross-Reactivity and Enhance Stability


Applications of Mal Peg3 Pfp in Advanced Bioconjugation

Biomolecule Conjugation Strategies

Mal-PEG3-PFP's dual reactivity allows for precise, directed conjugation strategies, which are fundamental in developing sophisticated biomedical tools. The linker bridges biomolecules by forming stable covalent bonds, and the integrated PEG3 spacer enhances the solubility and flexibility of the final conjugate. axispharm.comaxispharm.combiochempeg.com

Protein and Peptide Functionalization

The functionalization of proteins and peptides is a primary application of this compound. The maleimide (B117702) group exhibits high specificity for the thiol side chain of cysteine residues, forming a stable thioether linkage under mild pH conditions (6.5-7.5). biochempeg.comprecisepeg.com This reaction is a cornerstone of site-selective protein modification. creativepegworks.com Concurrently, the PFP ester reacts with primary amine groups found on lysine (B10760008) residues and the N-terminus of a protein or peptide. axispharm.comdcchemicals.com PFP esters are noted for being more stable in aqueous solutions than NHS esters, which allows for more controlled and reliable conjugation to amine-containing molecules. axispharm.comdcchemicals.com

This dual-functional nature enables the precise attachment of proteins and peptides to other molecules, such as small molecule drugs or labeling agents. The PEG spacer not only improves the water solubility of the conjugate but can also help to reduce the immunogenicity of the modified protein. axispharm.comissuu.com

Table 1: Reactive Moieties of this compound and Their Targets
Functional GroupReactive PartnerTarget Biomolecule GroupResulting BondKey Features
MaleimideThiol (-SH)Cysteine residues in proteins/peptides; Thiol-modified oligonucleotidesThioetherHighly selective at pH 6.5-7.5; Forms a stable covalent bond. biochempeg.comcreativepegworks.com
Pentafluorophenyl (PFP) EsterPrimary Amine (-NH2)Lysine residues and N-terminus of proteins/peptides; Amine-modified oligonucleotides and ligandsAmideMore stable in aqueous solutions than NHS esters, allowing for more reliable conjugation. axispharm.comdcchemicals.com

Oligonucleotide and Ligand Conjugation

This compound is also instrumental in the synthesis of oligonucleotide and ligand conjugates. The PFP ester can efficiently label amine-modified oligonucleotides, forming a stable amide bond. dcchemicals.comcd-bioparticles.net This strategy is used to attach various functional molecules, including targeting ligands or therapeutic agents, to DNA or RNA strands. glycomindsynth.com

Conversely, the maleimide end can be used to conjugate the linker to oligonucleotides that have been modified to contain a thiol group. genelink.com This flexibility allows researchers to design and synthesize complex conjugates for applications in diagnostics, gene silencing, and targeted drug delivery. The hydrophilic PEG spacer is particularly beneficial in these applications, as it helps to overcome the solubility challenges often associated with large biomolecules. biochempeg.com

Development of Antibody-Drug Conjugates (ADCs) utilizing this compound

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. fujifilm.com The linker connecting these two components is critical to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of drug release. biochempeg.com this compound is utilized in ADC development as a non-cleavable linker. fujifilm.commedchemexpress.com

Role as a Non-Cleavable Linker in ADCs

In the context of ADCs, this compound functions as a non-cleavable linker. medchemexpress.comglpbio.com Unlike cleavable linkers, which are designed to release their payload in response to specific environmental triggers (e.g., low pH in endosomes or enzymatic cleavage), non-cleavable linkers remain intact. biochempeg.com The release of the cytotoxic drug from an ADC with a non-cleavable linker occurs after the ADC is internalized by the target cancer cell and trafficked to the lysosome. Within the lysosome, complete proteolytic degradation of the antibody component breaks down the protein into amino acids, liberating the payload, which remains attached to the linker and the conjugating amino acid (e.g., cysteine). glpbio.com

Table 2: Research Findings on Non-Cleavable vs. Cleavable Linkers in ADCs
Linker TypeDrug Release MechanismAdvantagesLimitationsExample Linker Class
Non-CleavableTotal proteolytic degradation of the antibody in the lysosome. Higher stability in systemic circulation, potentially leading to a wider therapeutic window. Requires efficient internalization and lysosomal trafficking; the released drug-linker-amino acid complex must retain cytotoxic activity; generally lacks a bystander killing effect. Thioether-based (e.g., from Maleimide chemistry). axispharm.com
CleavableResponse to specific triggers like low pH, high glutathione (B108866) concentration, or specific enzymes (e.g., cathepsins). biochempeg.comglpbio.comPayload can be released in its unmodified, highly potent form; can induce a "bystander effect" by killing adjacent antigen-negative tumor cells. axispharm.comPotential for premature drug release in circulation, leading to off-target toxicity. Hydrazones (acid-labile), Disulfides (reduction-sensitive), Peptides (protease-sensitive). axispharm.com

Impact on ADC Stability and Targeted Delivery

The stability of an ADC in circulation is paramount to its safety and efficacy. Premature release of the potent cytotoxic payload can lead to systemic toxicity and a reduction in the amount of drug delivered to the tumor. The thioether bond formed by the reaction of the maleimide group of this compound with a cysteine on the antibody is highly stable, preventing unintended drug detachment. creativepegworks.combiochempeg.com This stability ensures that the cytotoxic agent remains tethered to the antibody as it circulates and binds to its target antigen on cancer cells. axispharm.com

Pharmacokinetic and Pharmacodynamic Considerations in this compound-based ADCs

The linker technology used in an ADC profoundly influences its pharmacokinetic (PK) and pharmacodynamic (PD) properties. unistra.fr The inclusion of a PEG spacer, such as the PEG3 unit in this compound, increases the hydrodynamic radius of the entire ADC molecule. This increased size can reduce the rate of renal clearance, thereby prolonging the ADC's circulation half-life and increasing its potential for tumor accumulation. axispharm.comissuu.com

From a pharmacodynamic perspective, the non-cleavable nature of the this compound linker means that the active cytotoxic species released within the tumor cell is an amino acid-linker-drug complex. The efficacy of the ADC is therefore dependent on this catabolite retaining its cell-killing activity. The specific structure of the linker and the attached payload can influence how the catabolite interacts with its intracellular target. nih.gov Physiologically-based pharmacokinetic (PBPK) models are often employed to understand and predict the complex interplay between the ADC's structure, its metabolism, and its therapeutic effect, aiding in the translation from preclinical studies to clinical applications. nih.gov

PROTAC (Proteolysis-Targeting Chimeras) Synthesis with this compound

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins. portlandpress.com These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker. researchgate.net One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. researchgate.net This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. nih.gov The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC.

This compound as a PEG-based PROTAC Linker

This compound is a chemical tool used in the synthesis of PROTACs, where it functions as a PEG-based linker. glpbio.commedchemexpress.com The structure of this compound incorporates three key functional components: a maleimide group, a triethylene glycol (PEG3) spacer, and a pentafluorophenyl (PFP) ester. The maleimide group allows for specific and efficient conjugation to thiol-containing molecules, such as cysteine residues on a protein ligand. axispharm.com The PFP ester is a reactive group used for forming stable amide bonds with amine-containing molecules, typically the E3 ligase ligand. The PEG3 chain serves as the linker itself, providing a defined length and improving properties such as solubility. axispharm.com

These linkers are integral to the PROTAC's function, connecting the POI-binding ligand to the E3 ligase-recruiting ligand. chemsrc.com By exploiting the intracellular ubiquitin-proteasome system, PROTACs synthesized with linkers like this compound can selectively target proteins for degradation. glpbio.commedchemexpress.com

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Number 1807534-78-6 glpbio.com
Molecular Formula C19H18F5NO7 glpbio.com
Molecular Weight 467.34 g/mol glpbio.com
Description PEG-based PROTAC linker glpbio.comgentaur.it

| Application | Synthesis of PROTACs | hoelzel-biotech.commedchemexpress.eu |

Design Principles for this compound-linked PROTACs

The design of a successful PROTAC is a nuanced process where the linker's characteristics are as important as the choice of ligands. nih.gov While this compound provides a chemically defined and versatile scaffold, several principles must be considered during the design of a PROTAC incorporating this linker. The length, composition, and attachment points of the linker critically influence the physicochemical properties and biological activity of the final PROTAC molecule. researchgate.net

Key design considerations include:

Ternary Complex Formation : The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The PEG3 linker in this compound offers a specific length and flexibility that must be compatible with the topographies of the two proteins to allow for effective protein-protein interactions.

Linker Optimization : The "trial and error" approach to linker selection is being replaced by more rational design strategies. researchgate.net The choice of a PEG-based linker like this compound is often driven by its ability to improve solubility and permeability. However, the optimal linker length and composition can vary significantly for different target and E3 ligase pairs. researchgate.net

Binding Affinity vs. Degradation Efficacy : Interestingly, high binding affinity of the PROTAC's "warhead" to the target protein does not always guarantee efficient degradation. nih.gov Weak PROTAC-to-target binding can sometimes be overcome by highly stable interactions within the complete ternary complex, leading to effective degradation. nih.gov The linker's geometry and chemical nature are crucial in stabilizing these cooperative interactions.

Table 2: Key Design Principles for PROTACs

Principle Description Reference
Ternary Complex Stability The linker must position the target protein and E3 ligase correctly to form a stable complex, which is essential for ubiquitination. nih.gov
Linker Composition & Length The linker's nature (e.g., PEG, alkyl) and length are critical for bioactivity and physicochemical properties like solubility and cell permeability. researchgate.net
Ligand Selection PROTACs require a ligand for the target protein and one for an E3 ligase (e.g., VHL, CRBN). nih.gov
Attachment Points The points where the linker connects to the two ligands must be at solvent-exposed positions to not hinder binding. nih.gov

Advanced Material Science and Nanotechnology Applications of Mal Peg3 Pfp

Surface Functionalization of Nanoparticles and Biomaterials

The ability to modify surfaces at the molecular level is a cornerstone of modern nanotechnology. Mal-PEG3-PFP serves as a versatile linker for imparting new functionalities to a wide array of materials, particularly nanoparticles and biomaterials intended for biological applications. nih.gov The process of PEGylation, or attaching PEG chains to a surface, is a widely used strategy to enhance the stability and biocompatibility of nanomaterials. researchgate.netresearchgate.net this compound is particularly advantageous as it allows for a controlled, two-step or simultaneous conjugation of different molecules to a surface.

The distinct reactive ends of this compound allow for its covalent attachment to both organic polymeric materials and inorganic nanosystems. Covalent bonding is often preferred for surface modification due to the superior stability of the resulting conjugate compared to non-covalent adsorption. researchgate.net

Polymeric Nanosystems: Polymeric nanoparticles, liposomes, and micelles can be synthesized or modified to include specific functional groups. nih.gov For instance, polymers can be designed to present thiol groups on their surface, which readily react with the maleimide (B117702) end of this compound. Subsequently, the exposed PFP ester can be used to attach proteins, peptides, or other amine-containing ligands. axispharm.com This strategy creates a stable, functionalized nanoparticle with a hydrophilic PEG shield.

Inorganic Nanosystems: Inorganic materials such as silica, gold nanoparticles, and metal oxides are commonly used in diagnostics and drug delivery. semanticscholar.org Their surfaces can be pre-functionalized using silane (B1218182) chemistry to introduce amine or thiol groups. For example, an inorganic surface treated with an aminosilane (B1250345) (e.g., APTES) will present primary amines, which can then react with the PFP ester of this compound. google.com The remaining maleimide group is then available for the subsequent attachment of a thiol-containing biomolecule. This method allows for the robust PEGylation and functionalization of inorganic materials for enhanced performance in biological environments. researchgate.net

Linker EndTarget Functional GroupResulting Covalent BondTypical Substrate
Maleimide Thiol / Sulfhydryl (-SH)Thioether BondCysteine residues in peptides, Thiol-modified polymers
PFP Ester Primary Amine (-NH₂)Amide BondLysine (B10760008) residues in proteins, Amine-modified surfaces

This table summarizes the specific covalent reactions facilitated by the this compound crosslinker.

Hydrogels and polymeric scaffolds are critical materials in regenerative medicine and tissue engineering, providing structural support for cells and facilitating tissue repair. nih.govup.ac.za this compound offers a sophisticated method for the chemical engineering of these structures. The maleimide-thiol reaction is particularly valued in hydrogel formation due to its rapid kinetics and high specificity under physiological pH, which enhances cytocompatibility compared to other cross-linking chemistries. nih.gov

This compound can be used as a "tethering" agent to immobilize bioactive molecules within a pre-formed hydrogel matrix. For example, a hydrogel can be formed from a thiol-functionalized polymer (e.g., modified hyaluronic acid or a multi-arm PEG-thiol). This compound can then be used to link to the hydrogel via its maleimide group. The PFP ester end is then free to covalently bind therapeutic proteins, growth factors, or cell-adhesion peptides (containing amine groups) directly to the scaffold. axispharm.comnih.gov This approach allows for the creation of "smart" scaffolds that can present specific biological signals to cells, influencing their behavior and promoting tissue regeneration.

Development of PEGylated Functional Coatings

The modification of a surface with this compound results in the formation of a PEGylated functional coating. biochempeg.com The short, hydrophilic PEG3 spacer forms a hydrated layer on the material's surface, which is the basis for many of its desirable properties in biological systems. researchgate.net These are not merely passive coatings; they are "functional" because the linker's dual reactivity allows for the deliberate attachment of specific molecules, tailoring the surface for a particular purpose. nih.gov For example, after attaching the linker to a nanoparticle surface, the remaining reactive group can be used to conjugate targeting ligands like antibodies or peptides, enabling the nanoparticle to selectively bind to cancer cells or sites of inflammation. nih.gov This transforms a generic nanoparticle into a targeted delivery vehicle.

Biocompatibility and Biofouling Resistance of this compound Modified Surfaces

A major challenge for materials used in biological settings, such as medical implants or injectable nanoparticles, is the foreign body response and biofouling—the non-specific adsorption of proteins and cells.

Biocompatibility: PEGylation is a proven method to enhance biocompatibility. researchgate.netmpg.de The hydrophilic PEG chains on a surface modified by this compound create a "stealth" coating. This layer of associated water molecules sterically hinders the approach and adsorption of opsonin proteins from the bloodstream. nih.gov This reduced protein adsorption can lead to a decreased immune response and significantly longer circulation times for nanoparticles in vivo, increasing their chances of reaching a target tissue. axispharm.comnih.govnih.gov

Biofouling Resistance: The same principle that confers biocompatibility also provides strong resistance to biofouling. The hydrated, sterically hindering PEG layer effectively prevents the non-specific adhesion of proteins, bacteria, and cells to the surface. researchgate.net This property is critical for the performance of medical devices, diagnostic sensors, and any material that must function in a complex biological fluid without being compromised by surface fouling. Research has shown that surfaces grafted with PEG form a hydrogel-like layer that is highly effective at repelling plasma proteins. researchgate.net

PropertyMechanismSignificance in Application
Biocompatibility The hydrophilic PEG linker creates a hydrated "stealth" layer that masks the material from the immune system, reducing protein opsonization. nih.govresearchgate.netLonger in-vivo circulation time for nanomedicines, reduced inflammatory response to implants. nih.gov
Biofouling Resistance The hydrated PEG layer creates a physical, steric barrier that prevents the non-specific adsorption of proteins and cells. researchgate.netMaintains the function of diagnostic sensors, prevents implant-associated infections, and ensures the stability of nanoparticle suspensions.

This table outlines the key properties conferred to surfaces by modification with this compound.

Research Methodologies and Analytical Considerations

Spectroscopic Characterization Techniques for Mal-PEG3-PFP Conjugates

Spectroscopic methods are indispensable for the initial confirmation of a successful conjugation reaction between this compound and a target molecule, typically a protein or peptide. These techniques provide detailed information about the structural integrity of the resulting conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be employed to verify the structure of the this compound linker itself and to confirm its covalent attachment to a biomolecule. smolecule.comresearchgate.net For instance, in a ¹H NMR spectrum, the disappearance of the characteristic peaks of the maleimide (B117702) protons (around 6.8 ppm) after reaction with a thiol-containing molecule indicates the formation of a stable thioether bond. rsc.org Similarly, changes in the chemical shifts of the pentafluorophenyl (PFP) ester group can be monitored to confirm its reaction with an amine group on the target molecule. rsc.org

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for determining the molecular weight of the final conjugate, thereby confirming the number of PEG linkers attached to the biomolecule. creativepegworks.comnih.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. creativepegworks.com The resulting mass spectrum will show a shift in the molecular weight corresponding to the addition of the this compound linker and any attached payload. creativepegworks.com This allows for the determination of the degree of PEGylation and the distribution of different conjugate species. nih.gov Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing a comprehensive analysis of the reaction mixture and confirming the identity of the conjugate. nih.gov

UV-Vis Spectroscopy: While the PEG portion of the linker lacks a strong chromophore, UV-Vis spectroscopy can be useful for quantifying the protein or peptide component of the conjugate by measuring absorbance at 280 nm. acs.org It can also be used to monitor the conjugation reaction if the payload attached to the PFP ester has a distinct UV-Vis absorption profile.

Chromatographic Methods for Purification and Analysis of Conjugates

Chromatographic techniques are essential for both the purification of this compound conjugates from unreacted starting materials and for the analytical assessment of their purity and homogeneity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing and purifying PEGylated proteins. nih.gov

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. lcms.cz This method can effectively separate the more hydrophobic unreacted this compound from the more hydrophilic protein conjugate. sepax-tech.com RP-HPLC is also valuable for assessing the stability of the conjugate over time. researchgate.net

Size-Exclusion Chromatography (SEC) , also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. acs.orgchromatographyonline.com Since PEGylation significantly increases the size of a protein, SEC is a powerful tool for separating the larger PEGylated conjugate from the smaller, un-PEGylated protein. lcms.czscispace.com It can also be used to detect the presence of aggregates. sepax-tech.com

Hydrophobic Interaction Chromatography (HIC): HIC is another valuable technique for the analysis and purification of bioconjugates. google.com It separates molecules based on their hydrophobicity under high salt conditions. HIC can be used to determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) and to assess the homogeneity of the conjugate population. nih.gov

Table 1: Comparison of Chromatographic Methods for this compound Conjugate Analysis

Technique Principle of Separation Key Application for this compound Conjugates Advantages
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity Separation of conjugate from unreacted linker; Stability analysis. lcms.czresearchgate.net High resolution; Good for purity assessment. lcms.cz
Size-Exclusion Chromatography (SEC) Hydrodynamic Volume (Size) Separation of PEGylated conjugate from un-PEGylated protein; Detection of aggregates. sepax-tech.comchromatographyonline.com Mild conditions; Preserves protein structure. scispace.com

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (high salt) | Determination of drug-to-antibody ratio (DAR); Assessment of homogeneity. google.comnih.gov | Can separate species with subtle differences in hydrophobicity. |

In Vitro and In Vivo Assessment of Conjugate Stability and Efficacy

Following purification and characterization, it is crucial to evaluate the stability of the this compound conjugate and its biological efficacy, both in controlled laboratory settings and in living organisms.

In Vitro Stability Assays: These assays are designed to assess the stability of the conjugate under physiologically relevant conditions.

Serum Stability: The conjugate is incubated in serum at 37°C for a defined period, and the amount of intact conjugate remaining is quantified over time, often using HPLC or SDS-PAGE. nih.govkinampark.com This helps to predict the conjugate's half-life in the bloodstream.

Thiol Exchange Stability: The stability of the maleimide-thiol linkage is a critical consideration, as it can be susceptible to a retro-Michael reaction, leading to deconjugation. frontiersin.org Stability studies are often performed by incubating the conjugate in the presence of a competing thiol, such as glutathione (B108866) (GSH), and monitoring the release of the payload over time. frontiersin.orgnih.gov The hydrolysis of the succinimide (B58015) ring within the maleimide-thiol adduct can improve its stability. frontiersin.org

In Vivo Efficacy Studies: These studies are conducted in animal models to evaluate the therapeutic effectiveness and pharmacokinetic properties of the this compound conjugate.

Pharmacokinetics and Biodistribution: Following administration of the conjugate to an animal model, blood and tissue samples are collected at various time points to determine the conjugate's circulation half-life, distribution to different organs, and tumor accumulation (in the case of cancer therapeutics). acs.orgresearchgate.net

Therapeutic Efficacy: The ability of the conjugate to elicit a desired biological response is assessed in a relevant disease model. For example, in a tumor-bearing mouse model, the efficacy of an ADC would be evaluated by measuring tumor growth inhibition compared to control groups. acs.org It's important to note that in vitro activity may not always directly correlate with in vivo efficacy due to factors like biodistribution and metabolic stability. creativepegworks.com

Table 2: Key Parameters in the Assessment of Conjugate Stability and Efficacy

Assessment Type Method Parameter Measured Significance
In Vitro Stability Incubation in serum/plasma Percentage of intact conjugate over time Predicts in vivo half-life. nih.gov
In Vitro Stability Incubation with competing thiols (e.g., GSH) Rate of payload deconjugation Assesses the stability of the maleimide-thiol linkage. frontiersin.orgnih.gov
In Vivo Efficacy Pharmacokinetic studies in animal models Circulation half-life, biodistribution, tumor accumulation Determines how the conjugate behaves in a living system. acs.org

| In Vivo Efficacy | Therapeutic studies in disease models | Desired biological response (e.g., tumor regression) | Evaluates the ultimate therapeutic potential of the conjugate. acs.org |

Future Directions and Emerging Research Avenues for Mal Peg3 Pfp

Exploration in Advanced Therapeutic Modalities

The unique characteristics of Mal-PEG3-PFP position it as a critical component in the development of sophisticated therapeutic agents. Its primary role is to serve as a stable, non-cleavable linker, connecting targeting moieties to potent therapeutic payloads. broadpharm.com Future research is expanding its application within several cutting-edge modalities.

Antibody-Drug Conjugates (ADCs): ADCs represent a powerful class of targeted cancer therapy, designed to deliver highly cytotoxic agents directly to tumor cells. biochempeg.com this compound is utilized as a linker in the synthesis of ADCs. broadpharm.com The maleimide (B117702) group selectively reacts with sulfhydryl groups on cysteine residues of a monoclonal antibody, while the PFP ester forms a stable amide bond with an amine group on the cytotoxic payload. The hydrophilic PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. broadpharm.combiochempeg.com Future exploration in this area involves using this compound to conjugate novel payloads with unique mechanisms of action, aiming to overcome drug resistance and improve therapeutic outcomes.

PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that harness the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. glpbio.commedchemexpress.com These molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govwindows.net this compound serves as a PEG-based linker for PROTAC synthesis. glpbio.commedchemexpress.com The linker's role is critical, as its length, flexibility, and composition dictate the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.govwindows.net Emerging research focuses on using linkers like this compound to fine-tune the spatial orientation between the target and the E3 ligase, thereby enhancing the potency and selectivity of the PROTAC. nih.gov

Therapeutic ModalityRole of this compoundKey Research Focus
Antibody-Drug Conjugates (ADCs) Non-cleavable linker connecting antibody to cytotoxic drug. broadpharm.comConjugating novel payloads, improving pharmacokinetics.
PROTACs Linker connecting a target protein ligand to an E3 ligase ligand. medchemexpress.comOptimizing linker length and flexibility for enhanced protein degradation. nih.govwindows.net
Nanoparticle Drug Delivery Surface modification agent to attach targeting ligands.Developing targeted nanocarriers for tissue-specific drug release.

Innovations in Diagnostic and Imaging Agent Development

While extensively used in therapeutics, the application of this compound in diagnostics and imaging is an emerging field with significant potential. The linker's ability to conjugate proteins to small molecules can be adapted for the development of targeted imaging probes for modalities like positron emission tomography (PET) or fluorescence imaging.

Future research avenues include using this compound to attach imaging agents (e.g., fluorophores, chelators for radionuclides) to antibodies or other targeting proteins. This would enable the visualization of specific cell populations or biological processes in real-time. For instance, a fluorescent dye could be modified with an amine and subsequently conjugated to a thiol-containing antibody via the this compound linker, creating a targeted probe for fluorescence microscopy or in vivo imaging. The development of such agents could provide powerful tools for early disease diagnosis, monitoring treatment response, and understanding complex biological systems. nih.gov

Synergistic Applications with Click Chemistry and Bioorthogonal Reactions

The maleimide-thiol reaction enabled by this compound is a cornerstone of bioconjugation, valued for its high efficiency and specificity toward sulfhydryl groups under mild pH conditions (6.5-7.5). biochempeg.combroadpharm.com This reaction is often discussed alongside the suite of transformations known as "click chemistry" and bioorthogonal reactions, which are prized for their exceptional selectivity and ability to proceed in complex biological environments without interfering with native processes. nih.govmdpi.com

The most prominent click chemistry reaction, the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), forms a highly stable triazole linkage. chemie-brunschwig.chacs.org While the maleimide-thiol reaction is highly effective, it is sometimes distinguished from true bioorthogonal reactions because its thioether product can be susceptible to retro-Michael addition in vivo, and the maleimide group can exhibit off-target reactivity with amines at higher pH. mdpi.comacs.org

Future research directions involve leveraging the distinct advantages of both maleimide chemistry and canonical click reactions in a complementary fashion. For example, a complex biomolecular assembly could be constructed using orthogonal chemistries, where one component is attached via a maleimide-thiol linkage and another is attached using an azide-alkyne click reaction. This approach allows for multi-functionalization and the creation of more complex and precisely defined bioconjugates. The development of heterotrifunctional linkers that contain a maleimide, an azide, and a third reactive group points toward this trend of using multiple selective chemistries in concert. broadpharm.com

Conjugation ChemistryReactive GroupsKey AdvantagesConsiderations
Maleimide-Thiol Maleimide + Thiol (Sulfhydryl)High reactivity and specificity at pH 6.5-7.5, fast reaction kinetics. broadpharm.comPotential for retro-Michael addition, off-target reaction with amines at pH > 7.5. mdpi.comacs.org
Azide-Alkyne Cycloaddition Azide + AlkyneHighly stable triazole product, exceptional bioorthogonality (no side reactions with native functional groups). chemie-brunschwig.chMay require copper catalyst (CuAAC) or specialized strained reagents (SPAAC). acs.org

Computational Modeling and Rational Design of this compound Conjugates

The efficacy of a bioconjugate, whether it be an ADC or a PROTAC, is profoundly influenced by the properties of its linker. nih.govresearchgate.net Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for the rational design of these complex molecules, and their application represents a major future direction for conjugates involving this compound. digitellinc.com

Key parameters investigated through computational modeling include:

Linker Length and Flexibility: Ensuring the linker is long enough to avoid steric hindrance but not so long that it compromises binding efficiency. nih.gov

Solubility and Pharmacokinetics: The hydrophilic PEG component improves solubility, and simulations can help predict its effect on the conjugate's behavior in vivo. ntnu.no

Ternary Complex Stability (for PROTACs): Modeling the interactions within the POI-PROTAC-E3 ligase complex to design linkers that promote stable and productive formations. nih.gov

By simulating these properties before synthesis, researchers can prioritize linker designs that are most likely to yield effective therapeutic or diagnostic agents, thereby accelerating the development process and reducing reliance on empirical screening. nih.govdigitellinc.com

Computational TechniqueObjective in Conjugate DesignRelevance to this compound
Molecular Dynamics (MD) Simulation Predicts the linker's flexibility, conformation, and influence on the overall structure and stability of the conjugate. researchgate.netnih.govAssesses the spatial dynamics of the PEG3 spacer and its impact on binding.
Molecular Docking Estimates the binding affinity and orientation of the conjugate to its biological targets. nih.govPredicts how the antibody-linker-drug complex interacts with its antigen.
Homology Modeling Constructs 3D models of proteins for which no experimental structure exists. researchgate.netCreates models of target antibodies or proteins for subsequent docking studies.

Q & A

Q. What are the key structural and functional characteristics of Mal-PEG3-PFP that make it suitable for bioconjugation in experimental workflows?

this compound contains a maleimide group for thiol-selective conjugation, a triethylene glycol (PEG3) spacer for solubility enhancement, and a pentafluorophenyl (PFP) ester for efficient amine-reactive coupling. Its molecular weight (~437.3 g/mol) and hydrophilicity reduce steric hindrance in protein labeling, while the PFP ester offers faster reaction kinetics compared to NHS esters. Researchers should validate its purity via HPLC and confirm functional group integrity using MALDI-TOF or NMR prior to use .

Q. How should researchers optimize reaction conditions for this compound-mediated crosslinking in aqueous buffers?

  • pH : Maintain pH 7.5–8.5 for maleimide-thiol reactions (to avoid hydrolysis of maleimide at higher pH) and pH 8.5–9.0 for PFP-amine coupling.
  • Temperature : Reactions are typically performed at 4°C for protein stability, but room temperature accelerates kinetics.
  • Molar Ratios : Use a 1.5–3x molar excess of this compound relative to target amines/thiols to ensure complete conjugation. Monitor progress via SDS-PAGE or LC-MS .

Q. What analytical techniques are critical for confirming successful conjugation with this compound?

  • MALDI-TOF/MS : Detects mass shifts in modified biomolecules (e.g., +437 Da for a single conjugation).
  • Fluorescence Labeling : Use fluorophore-tagged this compound derivatives for gel-based quantification.
  • NMR : Analyze PEG spacer integrity and PFP ester depletion post-reaction.
  • HPLC-SEC : Assess aggregation or unintended crosslinking .

Advanced Research Questions

Q. How can researchers resolve contradictions in conjugation efficiency data when using this compound across different protein systems?

Contradictions often arise from variations in protein surface accessibility (e.g., buried vs. solvent-exposed cysteine/lysine residues). Mitigation strategies:

  • Perform in silico structural modeling (e.g., PyMOL) to predict reactive residue accessibility.
  • Use site-directed mutagenesis to engineer reactive sites.
  • Compare kinetics via stopped-flow spectroscopy under standardized conditions .

Q. What methodological frameworks (e.g., PICOT, FINER) are applicable when designing studies involving this compound for hypothesis-driven research?

  • PICOT Framework :
  • Population : Target biomolecule (e.g., antibody, peptide).
  • Intervention : Conjugation with this compound.
  • Comparison : Alternative crosslinkers (e.g., SMCC, NHS-PEG4-Mal).
  • Outcome : Conjugation efficiency, stability, or bioactivity.
  • Time : Reaction duration (e.g., 2h vs. overnight).
    • FINER Criteria : Ensure feasibility (reagent availability), novelty (e.g., novel PEG spacer applications), and ethical alignment (e.g., biocompatibility testing) .

Q. How should researchers address batch-to-batch variability in this compound synthesis when reproducibility is critical?

  • Quality Control : Require vendors to provide HPLC chromatograms, NMR spectra, and mass spec data for each batch.
  • In-House Validation : Perform functional assays (e.g., model protein conjugation) to confirm consistency.
  • Documentation : Track lot numbers and correlate with experimental outcomes in lab notebooks .

Q. What statistical models are recommended for analyzing dose-response relationships in this compound cytotoxicity studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic (4PL) model to estimate EC50 values.
  • ANOVA with Tukey’s Test : Compare cytotoxicity across multiple PEGylated variants.
  • Survival Analysis : For longitudinal studies (e.g., in vivo stability) .

Q. How can researchers integrate this compound into multi-step bioconjugation workflows without cross-reactivity?

  • Orthogonal Chemistry : Pair maleimide-thiol coupling with strain-promoted azide-alkyne cycloaddition (SPAAC) for dual labeling.
  • Sequential Quenching : Block unreacted PFP esters with tris(hydroxymethyl)aminomethane (Tris) before initiating maleimide reactions.
  • Real-Time Monitoring : Use inline UV-Vis spectroscopy to track reaction progression .

Data Management and Reproducibility

Q. What metadata standards should be adopted when documenting this compound-based experiments for public repositories?

Include:

  • Batch-specific synthesis data (vendor, purity, lot number).
  • Reaction conditions (pH, temperature, molar ratios).
  • Analytical validation methods (e.g., MALDI-TOF parameters).
  • Raw data files (spectra, chromatograms) in FAIR-compliant formats .

Q. How can researchers address limitations in current this compound stability studies (e.g., hydrolytic degradation in physiological buffers)?

  • Accelerated Stability Testing : Use elevated temperatures (e.g., 40°C) to model long-term hydrolysis.
  • LC-MS/MS Degradation Profiling : Identify hydrolysis byproducts (e.g., maleamic acid).
  • Comparative Studies : Benchmark against hydrolytically stable alternatives (e.g., DBCO-PEG3-Mal) .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential PFP ester volatility.
  • Waste Disposal : Neutralize residual active esters with 0.1M Tris buffer before disposal .

Q. How should researchers evaluate the biocompatibility of this compound conjugates in preclinical studies?

  • In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HEK293).
  • In Vivo Toxicity : Monitor immune response (e.g., cytokine levels) in rodent models.
  • Histopathology : Assess tissue accumulation and inflammation post-administration .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.